2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide
説明
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide is a synthetic hydrazone derivative featuring a benzimidazole core substituted with a methyl group at the N1 position, a thioether linkage, and a phenoxy-substituted benzylidene moiety. This compound is synthesized through a multi-step process:
Formation of the benzimidazole-thioacetate: Reaction of 1-methyl-1H-benzimidazole-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) yields the thioester intermediate.
Hydrazide formation: The ester undergoes hydrazinolysis with hydrazine hydrate to produce 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide.
Condensation: The hydrazide reacts with 3-phenoxybenzaldehyde in ethanol under acidic conditions (e.g., acetic acid) to form the final hydrazone via Schiff base formation .
The compound’s design leverages the benzimidazole’s DNA-intercalating properties and the hydrazone’s ability to modulate enzyme activity, making it a candidate for anticancer and antimicrobial applications .
特性
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-27-21-13-6-5-12-20(21)25-23(27)30-16-22(28)26-24-15-17-8-7-11-19(14-17)29-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,28)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGHPOFQPHNRK-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide (CAS Number: 306286-46-4) is a hybrid molecule that combines the structural features of benzimidazole and hydrazone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings on its biological activity, supported by data tables and case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a benzimidazole moiety linked to a phenoxybenzylidene acetohydrazide, which may contribute to its diverse biological properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including this compound. A study by Ekennia et al. (2018) demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Ekennia et al. (2018) |
| Escherichia coli | 12 | Özbek et al. (2019) |
| Candida albicans | 14 | Rocha et al. (2019) |
Anticancer Properties
The anticancer potential of hydrazone derivatives has been widely studied. Mandewale et al. (2017) found that compounds similar to 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancers.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Mandewale et al. (2017) |
| HCT116 (Colon Cancer) | 8 | Manohar et al. (2018) |
| HeLa (Cervical Cancer) | 12 | Yousefi et al. (2019) |
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory properties of this compound class. In vitro studies showed that certain benzimidazole derivatives could inhibit pro-inflammatory cytokines, suggesting a mechanism for therapeutic application in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole-thiohydrazone compounds, including the target compound. The study highlighted their ability to inhibit the growth of various pathogens and cancer cells, supporting their potential as therapeutic agents.
Case Study Summary:
- Objective: To evaluate the biological activity of synthesized benzimidazole derivatives.
- Methods: Antimicrobial and anticancer assays were performed using standard protocols.
- Results: The synthesized compounds showed promising results in inhibiting microbial growth and cancer cell proliferation.
類似化合物との比較
Comparison with Similar Compounds
The biological and chemical profiles of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide are compared below with structurally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Hydrazone Derivatives
Key Findings :
Scaffold Impact: Benzimidazole-based compounds (e.g., target compound) exhibit stronger Akt/PI3K pathway inhibition compared to benzothiazole derivatives, likely due to enhanced π-π stacking with kinase domains . Benzothiazole derivatives (e.g., 3a) show superior activity against colorectal adenocarcinoma (HT-29), attributed to their planar structure facilitating DNA intercalation .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 8d) enhance anticancer potency by increasing electrophilicity and interaction with cellular thiols . Phenoxy vs. hydroxybenzylidene: The target compound’s 3-phenoxy group improves lipid solubility and bioavailability compared to hydroxylated analogs (e.g., ), resulting in lower IC₅₀ values in glioma cells .
Antimicrobial vs. Anticancer Activity: Quinazoline derivatives with chlorobenzylidene groups (e.g., 8a) prioritize antimicrobial action, while benzimidazoles with phenoxy substituents favor anticancer applications .
Mechanistic Diversity :
- Hydrazones with coumarin moieties (e.g., 3h in ) demonstrate dual antioxidant and antimicrobial activity, unlike the target compound’s focus on kinase inhibition .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including condensation of benzimidazole-thiol derivatives with hydrazide precursors. Key parameters include:
- Temperature: Controlled heating (80–100°C) under reflux conditions to ensure intermediate stability .
- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize charged intermediates .
- Catalysts: Acid catalysts (e.g., acetic acid) or coupling agents (e.g., EDC/HOBt) improve hydrazone formation yields .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound with >95% purity .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy: 1H and 13C NMR confirm the hydrazone linkage (δ 8–10 ppm for imine protons) and benzimidazole-thioether moiety (δ 2.5–3.5 ppm for methyl groups) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC: Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental analysis: Ensures stoichiometric agreement (±0.3% for C, H, N) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from:
- Purity differences: Validate compound purity via HPLC and elemental analysis before testing .
- Assay conditions: Standardize protocols (e.g., pH, temperature, and cell lines) to minimize variability. For example, enzyme inhibition assays should use consistent substrate concentrations and incubation times .
- Structural analogs: Compare activity with structurally related compounds (e.g., analogs from ) to identify critical functional groups (e.g., phenoxy substituents) influencing activity .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
Methodological Answer:
SAR studies require systematic modifications:
- Substituent variation: Synthesize derivatives with altered substituents (e.g., halogenation at the benzylidene ring or methylation at the benzimidazole nitrogen) to assess impact on bioactivity .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., cyclooxygenase-2 or kinases) .
- Pharmacophore mapping: Identify critical motifs (e.g., thioether bridge, hydrazone group) using 3D-QSAR models .
Validate predictions with in vitro assays (e.g., cytotoxicity testing in MCF-7 cells) .
Basic: What are the key considerations for designing in vitro pharmacological assays for this compound?
Methodological Answer:
- Cell line selection: Use disease-relevant models (e.g., HeLa for anticancer studies or RAW 264.7 macrophages for anti-inflammatory assays) .
- Dose range: Test concentrations from 1 nM to 100 μM to establish dose-response curves .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Endpoint measurements: Use MTT assays for viability, ELISA for cytokine profiling, or fluorometric kits for enzyme inhibition .
Advanced: How can researchers address low synthetic yields during scale-up?
Methodological Answer:
Low yields (<40%) during scale-up often stem from:
- Reagent stoichiometry: Optimize molar ratios (e.g., 1.2:1 hydrazide-to-aldehyde ratio) to drive condensation reactions to completion .
- Side reactions: Monitor intermediates via TLC to suppress byproducts (e.g., Schiff base hydrolysis) .
- Solvent optimization: Switch to scalable solvents (e.g., ethanol/water mixtures) without compromising reactivity .
Consider flow chemistry systems for improved heat and mass transfer in large batches .
Basic: What stability tests are critical for ensuring compound integrity in storage?
Methodological Answer:
- Thermal stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity: Store in amber vials under inert gas (N2/Ar) if UV-Vis spectroscopy shows photodegradation .
- Hygroscopicity: Use Karl Fischer titration to assess moisture uptake; store with desiccants (e.g., silica gel) .
Advanced: What mechanistic studies are recommended to explore this compound’s anticancer potential?
Methodological Answer:
- Apoptosis assays: Use Annexin V/PI staining and caspase-3/7 activation assays to evaluate programmed cell death .
- Cell cycle analysis: Perform flow cytometry (PI staining) to identify G1/S or G2/M arrest .
- Target identification: Employ pull-down assays with biotinylated analogs or proteomics (LC-MS/MS) to identify binding partners .
Validate findings with siRNA knockdown of putative targets (e.g., Bcl-2 or survivin) .
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